2-{[(2,2-dimethyl-4H-1,3-dioxin-4-ylidene)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
2-{[(2,2-DIMETHYL-4H-1,3-DIOXIN-4-YLIDEN)METHYLENE]AMINO}-4,5-DIPHENYL-3-FURONITRILE is a complex organic compound with a unique structure that includes a dioxin ring, a furan ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2-DIMETHYL-4H-1,3-DIOXIN-4-YLIDEN)METHYLENE]AMINO}-4,5-DIPHENYL-3-FURONITRILE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2,2-dimethyl-4H-1,3-dioxin-4-one with an appropriate amine, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,2-DIMETHYL-4H-1,3-DIOXIN-4-YLIDEN)METHYLENE]AMINO}-4,5-DIPHENYL-3-FURONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-{[(2,2-DIMETHYL-4H-1,3-DIOXIN-4-YLIDEN)METHYLENE]AMINO}-4,5-DIPHENYL-3-FURONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2,2-DIMETHYL-4H-1,3-DIOXIN-4-YLIDEN)METHYLENE]AMINO}-4,5-DIPHENYL-3-FURONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4H-1,3-dioxin-4-one: A precursor in the synthesis of the target compound.
4,5-Diphenyl-3-furonitrile: Shares structural similarities with the target compound.
2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl: Another related compound with a similar dioxin ring structure.
Uniqueness
2-{[(2,2-DIMETHYL-4H-1,3-DIOXIN-4-YLIDEN)METHYLENE]AMINO}-4,5-DIPHENYL-3-FURONITRILE stands out due to its combination of a dioxin ring, a furan ring, and a nitrile group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C24H18N2O3 |
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Molecular Weight |
382.4 g/mol |
InChI |
InChI=1S/C24H18N2O3/c1-24(2)27-14-13-19(29-24)16-26-23-20(15-25)21(17-9-5-3-6-10-17)22(28-23)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI Key |
GLCPMQFIHVZXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC=CC(=C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)O1)C |
Origin of Product |
United States |
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